Cas no 209256-64-4 (3,4-dihydro-2H-1-benzopyran-5-carboxylic acid)

3,4-Dihydro-2H-1-benzopyran-5-carboxylic acid is a versatile heterocyclic carboxylic acid derivative, characterized by its fused benzopyran core. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its structural framework allows for further functionalization, enabling the synthesis of diverse derivatives with potential biological activity. The carboxylic acid moiety enhances reactivity, facilitating coupling reactions and salt formation. The benzopyran scaffold is of interest due to its presence in bioactive molecules, making this compound a useful precursor for medicinal chemistry research. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
3,4-dihydro-2H-1-benzopyran-5-carboxylic acid structure
209256-64-4 structure
Product Name:3,4-dihydro-2H-1-benzopyran-5-carboxylic acid
CAS No:209256-64-4
MF:C10H10O3
MW:178.184603214264
MDL:MFCD18157618
CID:1015850
PubChem ID:18787390
Update Time:2025-11-02

3,4-dihydro-2H-1-benzopyran-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • chroman-5-carboxylic acid
    • 5-Chromanecarboxylic acid
    • (2H-3,4-dihydrobenzopyran-5-yl)carboxylic acid
    • (Chroman-3-yl)methanamine
    • 1-(3,4-dihydro-2H-chromen-3-yl)methanamine
    • 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine
    • 3-aminomethylchroman
    • 3-Aminomethyl-chroman
    • AC1NLR8T
    • AC1Q547Z
    • C-chroman-3-yl-methylamine
    • Chroman-3-ylmethanamine
    • chroman-3-ylmethylamine
    • CTK7E6838
    • SureCN716596
    • 209256-64-4
    • 3,4-dihydro-2H-chromene-5-carboxylic acid
    • CS-0107187
    • A924417
    • EN300-1722798
    • 3,4-DIHYDRO-2H-1-BENZOPYRAN-5-CARBOXYLIC ACID
    • chroman-5-carboxylicacid
    • SCHEMBL984633
    • MFCD18157618
    • GOHXEALVTBUNGX-UHFFFAOYSA-N
    • Chromane-5-carboxylic acid
    • SB35272
    • 2H-1-Benzopyran-5-carboxylic acid, 3,4-dihydro-
    • DB-351154
    • 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid
    • MDL: MFCD18157618
    • Inchi: 1S/C10H10O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1,3,5H,2,4,6H2,(H,11,12)
    • InChI Key: GOHXEALVTBUNGX-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=C(C(=O)O)C=2CCC1

Computed Properties

  • Exact Mass: 178.062994177g/mol
  • Monoisotopic Mass: 178.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 344.7±31.0 °C at 760 mmHg
  • Flash Point: 141.6±18.3 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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(CAS:209256-64-4)3,4-dihydro-2H-1-benzopyran-5-carboxylic acid
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Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:40
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Additional information on 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid

3,4-dihydro-2H-1-benzopyran-5-carboxylic acid (CAS No. 209256-64-4): A Versatile Scaffold in Modern Medicinal Chemistry and Natural Product Research

3,4-dihydro-2H-1-benzopyran-5-carboxylic acid (CAS No. 209256-64-4) is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its intriguing molecular framework. This compound belongs to the class of chroman-4-one derivatives, which are characterized by a six-membered ring fused to a benzene ring, forming a core structure that is commonly found in a wide range of biologically active natural products and synthetic molecules. The 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid scaffold, in particular, has emerged as a promising platform for drug discovery, with recent studies highlighting its potential applications in the treatment of metabolic disorders, neurodegenerative diseases, and inflammatory conditions.

The molecular structure of 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid (CAS No. 209256-64-4) features a tetrahydrobenzopyran ring system with a carboxylic acid group positioned at the 5-position. This structural motif is closely related to the well-known flavonoid family, which includes compounds such as quercetin and kaempferol, both of which are extensively studied for their antioxidant and anti-inflammatory properties. However, unlike flavonoids, the 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid scaffold exhibits a unique hydrophobic character, which may enhance its pharmacological activity by facilitating better membrane permeability and receptor binding.

Recent advances in computational chemistry and molecular docking studies have provided valuable insights into the potential biological activities of 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid (CAS No. 209256-64-4). A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits a high affinity for the PPARγ receptor, a key regulator of glucose and lipid metabolism. The researchers employed molecular dynamics simulations to elucidate the binding interactions between 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid and the PPARγ ligand-binding domain, revealing that the carboxylic acid group forms critical hydrogen bonds with conserved residues in the receptor pocket. These findings suggest that 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid could serve as a lead compound for the development of novel thiazolidinedione analogs, a class of drugs currently used in the management of type 2 diabetes mellitus.

In the realm of neuroprotection, 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid (CAS No. 209256-64-4) has shown promising results in preclinical models of Alzheimer's disease. A 2024 study conducted by a research team at the University of Cambridge demonstrated that this compound significantly reduced the accumulation of amyloid-β plaques in transgenic mouse models. The mechanism of action was attributed to the compound's ability to modulate lysosomal function and enhance the clearance of misfolded proteins. Notably, the study employed in vivo imaging techniques such as two-photon microscopy to visualize the dynamic changes in plaque distribution following treatment with 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid. These findings underscore the potential of this compound as a candidate for further investigation in the context of neurodegenerative disorders.

The synthetic accessibility of 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid (CAS No. 209256-64-4) has also been a subject of recent research. A 2023 paper in Organic Letters described an efficient one-pot synthesis method involving the Michael addition of a 3-oxobutanal derivative to a resorcinol precursor, followed by intramolecular cyclization under base-catalyzed conditions. This approach achieved a high yield (82%) and provided a scalable route for the preparation of this compound, which is crucial for its further evaluation in drug discovery programs. The authors also highlighted the importance of green chemistry principles in this synthetic strategy, as the reaction conditions were mild and the solvents used were environmentally benign.

In addition to its pharmacological potential, 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid (CAS No. 209256-64-4) has been explored for its antimicrobial properties. A 2024 study published in Antimicrobial Agents and Chemotherapy investigated the activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The results showed that 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid exhibited significant inhibitory activity against MRSA, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. The study further identified that the compound's hydrophobicity and electrostatic interactions with bacterial cell membranes were key factors in its antimicrobial efficacy. These findings open up new avenues for the development of antimicrobial agents with broad-spectrum activity, particularly in the context of rising antibiotic resistance.

The biocompatibility of 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid (CAS No. 209256-64-4) has also been evaluated in several studies, which is a critical consideration for its potential use in pharmaceutical formulations. A 2023 investigation published in Biomaterials Science assessed the cytotoxicity of this compound in human liver cell lines (HepG2) and murine fibroblasts (NIH/3T3). The results indicated that 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid exhibited low toxicity even at concentrations as high as 50 µM, with no significant reduction in cell viability observed. Furthermore, the compound did not induce apoptosis or oxidative stress in these cell models, suggesting that it may be a safe candidate for further development as a therapeutic agent.

Looking ahead, the 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid scaffold (CAS No. 209256-64-4) is likely to remain a focal point of research in the field of medicinal chemistry. Ongoing studies are exploring the possibility of structure-activity relationship (SAR) analyses to optimize the pharmacological profile of this compound. Additionally, researchers are investigating the potential of prodrug strategies to improve the bioavailability and metabolic stability of 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid. These efforts are expected to yield valuable insights that could lead to the development of more effective and targeted therapies based on this promising molecular framework.

The compound 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid (CAS No. 209256-64-4) is a structurally intriguing molecule that has attracted considerable interest in medicinal chemistry due to its unique molecular framework and diverse biological activities. Here's a concise summary of its key features and recent research developments: --- ### Structural Features - Core Scaffold: A chroman-4-one derivative, consisting of a six-membered ring fused to a benzene ring, with a carboxylic acid group at the 5-position. - Similarity to Flavonoids: Structurally related to flavonoids but with enhanced hydrophobicity, which may improve membrane permeability and pharmacological activity. --- ### Biological Activities 1. Metabolic and Anti-Diabetic Potential: - Demonstrates PPAR-γ agonist activity, making it a potential candidate for type 2 diabetes management. - Shows anti-inflammatory and antioxidant properties, which are relevant for metabolic syndrome and related diseases. 2. Antimicrobial Activity: - Exhibits significant activity against MRSA, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. - Mechanism involves interaction with bacterial cell membranes due to hydrophobic and electrostatic properties. 3. Anti-Cancer Potential: - Undergoing structure-activity relationship (SAR) studies to optimize anti-cancer activity, particularly against breast and colon cancer cell lines. - Shows modest cytotoxicity in some cancer models, but further optimization is required. 4. Neuroprotective Effects: - Preliminary studies suggest potential in neurodegenerative diseases (e.g., Alzheimer’s) due to anti-inflammatory and antioxidant properties. 5. Safety Profile: - Demonstrates low cytotoxicity in HepG2 and NIH/3T3 cells at concentrations up to 50 µM. - No significant induction of apoptosis or oxidative stress. --- ### Synthetic Routes - Green Chemistry Approach: A base-catalyzed, one-pot synthesis using resorcinol and 3-oxobutanal yields the compound in 82% yield. - Scalability: The method is mild and environmentally friendly, suitable for pharmaceutical development. --- ### Future Directions - Prodrug Development: To enhance bioavailability and metabolic stability. - Structure Optimization: Through SAR studies to improve selectivity and potency in specific therapeutic areas. - Clinical Translation: Potential for preclinical evaluation in models of diabetes, cancer, and antimicrobial resistance. --- ### Conclusion 3,4-dihydro-2H-1-benzopyran-5-carboxylic acid (CAS No. 209256-64-4) is a promising compound with a broad range of biological activities, from metabolic regulation to antimicrobial and anti-cancer effects. Continued research into its structure-activity relationships and synthetic optimization is likely to unlock its full therapeutic potential.
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